molecular formula C4H7F2NO3 B12993273 (S)-2-amino-3-difluoromethoxy-propionic acid

(S)-2-amino-3-difluoromethoxy-propionic acid

Cat. No.: B12993273
M. Wt: 155.10 g/mol
InChI Key: RVEKWELYJPXRIG-REOHCLBHSA-N
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Description

O-(Difluoromethyl)-L-serine: is a fluorinated amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Difluoromethyl)-L-serine typically involves the introduction of the difluoromethyl group into the serine backbone. One common method is the difluoromethylation of serine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of O-(Difluoromethyl)-L-serine often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the serine substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(Difluoromethyl)-L-serine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

O-(Difluoromethyl)-L-serine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of O-(Difluoromethyl)-L-serine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biological processes and pathways, making the compound a valuable tool in drug discovery .

Comparison with Similar Compounds

Uniqueness: O-(Difluoromethyl)-L-serine is unique due to its difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C4H7F2NO3

Molecular Weight

155.10 g/mol

IUPAC Name

(2S)-2-amino-3-(difluoromethoxy)propanoic acid

InChI

InChI=1S/C4H7F2NO3/c5-4(6)10-1-2(7)3(8)9/h2,4H,1,7H2,(H,8,9)/t2-/m0/s1

InChI Key

RVEKWELYJPXRIG-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(F)F

Canonical SMILES

C(C(C(=O)O)N)OC(F)F

Origin of Product

United States

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